Sodium 6-bromopyridine-3-sulfinate
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Overview
Description
Sodium 6-bromopyridine-3-sulfinate is an organosulfur compound that features a bromine atom at the 6th position and a sulfinic acid group at the 3rd position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-bromopyridine-3-sulfinate typically involves the sulfonylation of 6-bromopyridine. One common method includes the reaction of 6-bromopyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate sulfinic acid, which is subsequently neutralized to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium 6-bromopyridine-3-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction to form the corresponding sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: 6-substituted pyridine derivatives.
Oxidation: Sodium 6-bromopyridine-3-sulfonate.
Reduction: 6-bromopyridine-3-sulfide.
Scientific Research Applications
Sodium 6-bromopyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 6-bromopyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfinic acid group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to interact with a wide range of molecular targets. The bromine atom can also facilitate substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Sodium pyridine-3-sulfinate: Lacks the bromine atom, resulting in different reactivity and applications.
Sodium 6-chloropyridine-3-sulfinate: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
Sodium 6-fluoropyridine-3-sulfinate:
Uniqueness: Sodium 6-bromopyridine-3-sulfinate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and provides distinct properties compared to its analogs. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
Biological Activity
Sodium 6-bromopyridine-3-sulfinate (Na-6-Br-Py-3-SO2Na) is an organosulfur compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom on the pyridine ring and a sulfinic acid group. Its molecular formula is C6H5BrNNaO2S, with a molecular weight of 244.04 g/mol. The sulfinic acid moiety may enhance its biological effects by interacting with various molecular targets, potentially modulating biological pathways.
Synthesis
The synthesis of this compound typically involves the sulfonylation of 6-bromopyridine. Common methods include:
- Sulfonylation Reaction : Reacting 6-bromopyridine with sulfur dioxide and a base (e.g., sodium hydroxide) under controlled conditions to form the sulfinic acid, which is then neutralized to produce the sodium salt.
- Industrial Production : Large-scale production may utilize continuous flow reactors to ensure consistent quality and yield, leveraging advanced catalytic systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating inhibition of growth at low concentrations. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways due to its reactive sulfinic acid group.
Anticancer Activity
This compound has been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to participate in redox reactions allows it to generate reactive oxygen species (ROS), contributing to its cytotoxic effects on tumor cells .
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
- Anticancer Research : In a recent publication, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values around 15 µM, suggesting potential for further development as an anticancer agent .
The mechanism of action for this compound involves:
- Nucleophilic Reactions : The sulfinic acid group can act as a nucleophile or electrophile, allowing interaction with various molecular targets.
- Oxidative Stress Induction : By generating ROS, it can lead to oxidative stress in target cells, triggering apoptotic pathways.
- Substitution Reactions : The bromine atom facilitates substitution reactions with other nucleophiles, enhancing its reactivity and potential applications in organic synthesis.
Comparative Analysis
Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | High | Moderate | Contains bromine; versatile reactivity |
Sodium pyridine-3-sulfinate | Moderate | Low | Lacks bromine; less reactive |
Sodium 6-chloropyridine-3-sulfinate | Low | Low | Chlorine substitution reduces reactivity |
Properties
Molecular Formula |
C5H3BrNNaO2S |
---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
sodium;6-bromopyridine-3-sulfinate |
InChI |
InChI=1S/C5H4BrNO2S.Na/c6-5-2-1-4(3-7-5)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
GWELDIAFLOVXRZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1S(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
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